MitoB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoB involves the conjugation of a triphenylphosphonium (TPP) cation to a 3-hydroxybenzyl moiety. The TPP group facilitates the accumulation of this compound within mitochondria due to its lipophilic nature and positive charge. The synthetic route typically includes the following steps:
Formation of the TPP Cation: The TPP cation is synthesized through the reaction of triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions.
Conjugation with 3-Hydroxybenzyl Bromide: The TPP cation is then reacted with 3-hydroxybenzyl bromide in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
MitoB primarily undergoes oxidation reactions within the mitochondrial matrix.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the primary reagent that reacts with this compound. The reaction occurs within the mitochondrial matrix under physiological conditions.
Major Products
The major product formed from the oxidation of this compound is MitoP, which serves as an exomarker for hydrogen peroxide levels within mitochondria .
Scientific Research Applications
MitoB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Oxidative Stress Studies: This compound is used to measure hydrogen peroxide levels in various biological systems, aiding in the study of oxidative stress and its role in aging, cardiovascular diseases, neurodegeneration, and cancer.
Mitochondrial Function: Researchers use this compound to investigate mitochondrial function and dysfunction in different cell types and organisms, including flies, nematodes, and mice.
Drug Development: This compound serves as a tool for screening potential therapeutic agents that target mitochondrial oxidative stress and related pathologies.
Mechanism of Action
MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .
Comparison with Similar Compounds
MitoB is unique in its ability to specifically target mitochondria and measure hydrogen peroxide levels. Similar compounds include:
MitoP: The phenol product formed from the oxidation of this compound, used as an exomarker for hydrogen peroxide.
MitoNeoD: A mitochondria-targeted superoxide probe that measures superoxide levels within the mitochondrial matrix.
MitoParaquat: A redox cycler that selectively generates superoxide within mitochondria.
Compared to these compounds, this compound is specifically designed to measure hydrogen peroxide, making it a valuable tool for studying oxidative stress and mitochondrial function .
Properties
IUPAC Name |
[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBJDFSRFHSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.